molecular formula C23H20ClN3O4S B11562437 2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide

2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11562437
M. Wt: 469.9 g/mol
InChI Key: YZNUBRIALBMCLW-DHRITJCHSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Chlorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide.

    Condensation with Acetohydrazide: The intermediate is then reacted with acetohydrazide under reflux conditions to form the hydrazide derivative.

    Formation of the Nitrobenzylidene Derivative: The final step involves the condensation of the hydrazide derivative with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It may serve as a probe or inhibitor in biochemical studies due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE
  • 2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a chlorophenyl and a nitrophenyl group, along with the sulfanyl and hydrazide moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H20ClN3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H20ClN3O4S/c24-22-4-2-1-3-19(22)15-32-16-23(28)26-25-13-17-7-11-21(12-8-17)31-14-18-5-9-20(10-6-18)27(29)30/h1-13H,14-16H2,(H,26,28)/b25-13+

InChI Key

YZNUBRIALBMCLW-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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